2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound is a structurally complex heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a biphenyl-4-yl ethanone substituent. The piperazine moiety contributes to solubility and conformational flexibility, while the biphenyl group may influence lipophilicity and receptor affinity.
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O2/c1-38-25-13-11-24(12-14-25)36-29-27(32-33-36)28(30-20-31-29)35-17-15-34(16-18-35)26(37)19-21-7-9-23(10-8-21)22-5-3-2-4-6-22/h2-14,20H,15-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOFQOPFOZYVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 477328-91-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Biphenyl moiety : Known for enhancing lipophilicity and biological activity.
- Triazolopyrimidine : A pharmacophore with diverse biological applications.
- Piperazine ring : Commonly associated with psychoactive and anti-cancer properties.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidine structures exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown cytotoxic effects against various human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) cells. The incorporation of the piperazine moiety is believed to enhance these effects through modulation of receptor interactions and signaling pathways .
Antimicrobial Activity
Compounds featuring triazole rings have been noted for their antimicrobial properties. Studies suggest that the presence of the triazole moiety in the compound could confer activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .
The mechanisms by which this compound exerts its biological activity are multifaceted:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways : The biphenyl and piperazine components may interact with various receptors or signaling molecules, influencing cellular responses.
Study 1: Anticancer Efficacy
A study published in Nature evaluated a series of triazolopyrimidine derivatives, including those with structural similarities to our compound. The results demonstrated that these compounds exhibited potent cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 5.0 |
| Compound B | A549 | 3.5 |
| Target Compound | Various | TBD |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of triazole derivatives found that compounds with similar structures exhibited significant inhibitory effects against ESKAPE pathogens. The findings suggest that modifications to the triazole ring can enhance bioactivity against resistant strains .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 16 µg/mL |
| K. pneumoniae | 32 µg/mL |
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of the compound includes a biphenyl moiety and a triazolopyrimidine derivative linked through a piperazine group. The synthesis typically involves multi-step reactions that combine various organic compounds to yield the final product.
Synthesis Overview
- The synthesis often starts with the formation of the triazolopyrimidine core.
- Subsequent reactions involve coupling with the biphenyl and piperazine components.
- Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar triazolopyrimidine derivatives. For instance, compounds in this class have shown effectiveness in seizure models such as maximal electroshock (MES) and pentetrazol (PTZ) tests. The activity is attributed to their ability to modulate neurotransmitter systems in the brain, particularly GABAergic pathways .
Anticancer Potential
Triazolopyrimidines are also being investigated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with DNA synthesis and repair processes .
Anticonvulsant Study
A study published in 2022 evaluated several triazolopyrimidine derivatives for their anticonvulsant activity. Among these, a derivative similar to 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone demonstrated significant efficacy in reducing seizure frequency in animal models. The study emphasized the compound's potential as a therapeutic agent for epilepsy .
Anticancer Research
Another investigation focused on synthesizing new derivatives based on the triazolopyrimidine scaffold for anticancer activity. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for developing novel cancer therapies .
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4g: 7-Methoxy-4-{3-[4-(4-Methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one
- Structural Similarities : Contains a piperazine ring and methoxy substituent, akin to the target compound.
- Key Differences: Features a coumarin (chromen-2-one) core instead of triazolo-pyrimidine. The 4-methyl-benzyl group on piperazine may alter steric effects compared to the biphenyl-ethanone group.
- Synthesis : Synthesized via nucleophilic substitution, yielding a 65% isolated product .
- Implications: Coumarin derivatives are known for anticoagulant and antimicrobial activities; the piperazine linkage here may enhance bioavailability.
w3: (4-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
- Structural Similarities : Shares a pyrimidine-triazole hybrid core and piperazine substituent.
- Key Differences : Uses a 1,2,4-triazole instead of 1,2,3-triazolo-pyrimidine, and includes a chloro-pyrimidine group.
- Synthesis : Prepared via coupling reactions in isopropyl alcohol with HCl/dioxane, indicating acid-stable intermediates .
- Implications : Triazole-pyrimidine hybrids are often kinase inhibitors; the chloro substituent may enhance electrophilic reactivity.
Pyrazole Derivatives from
- Example : 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1-phenyl-1H-pyrazole.
- Structural Similarities : Contains biphenyl and methoxyphenyl groups, similar to the target compound.
- Key Differences : Pyrazole rings replace the triazolo-pyrimidine core.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Strategies: The target compound’s triazolo-pyrimidine core likely requires multi-step synthesis, similar to ’s enaminone-based methods for fused heterocycles . Piperazine incorporation may involve nucleophilic substitution or coupling reactions, as seen in and .
- Structure-Activity Relationships (SAR) :
- Electron-Donating Groups : The 4-methoxyphenyl group may enhance binding to aromatic residues in enzyme active sites, as observed in coumarin and pyrazole analogs .
- Piperazine Flexibility : The piperazine ring’s conformational freedom could improve target engagement, though excessive flexibility might reduce selectivity.
- Crystallographic Insights : highlights the importance of crystal structure analysis for confirming stereochemistry and intermolecular interactions, which could guide optimization of the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction intermediates be optimized?
- Methodology : The synthesis involves multi-step organic chemistry, including:
- Suzuki-Miyaura coupling for biphenyl formation (as seen in biphenyl-4-yl derivatives) .
- Triazolopyrimidine core assembly via cyclocondensation of amidrazones with carbonyl compounds .
- Piperazine substitution under nucleophilic conditions, using catalysts like DIPEA in anhydrous DMF .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of reagents (e.g., 1.2 eq piperazine derivatives) to minimize side products .
Q. How should researchers characterize the compound’s structure and purity?
- Techniques :
- X-ray crystallography for absolute configuration determination (as applied to pyrazoline analogs) .
- NMR (¹H/¹³C, 2D-COSY) to confirm connectivity of the triazolopyrimidine and piperazine moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ±5 ppm accuracy) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Approach :
- Enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) with IC₅₀ determination via fluorescence polarization .
- Cell viability assays (MTT or ATP-luminescence) in cancer/hepatic cell lines, using 10 µM–100 µM dose ranges .
Advanced Research Questions
Q. How can computational modeling predict binding affinity and selectivity for target proteins?
- Methods :
- Molecular docking (AutoDock Vina) with crystal structures from the PDB (e.g., kinases or GPCRs). Adjust scoring functions to account for triazolopyrimidine’s planar geometry .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to resolve contradictions in bioactivity data across assay platforms?
- Case Study : If IC₅₀ varies between fluorescence-based and radiometric assays:
- Verify compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) .
- Test for fluorescence interference (e.g., intrinsic compound fluorescence at excitation/emission wavelengths) .
- Replicate assays under standardized conditions (pH 7.4, 37°C) and use a positive control (e.g., staurosporine for kinases) .
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability) through structural modification?
- Approaches :
- LogP optimization : Introduce polar groups (e.g., -OH or -OMe) to the biphenyl moiety to reduce hydrophobicity (target LogP <3) .
- Metabolic stability : Replace labile ester groups with bioisosteres (e.g., amides) and test in liver microsome assays .
Q. How can quantum chemical calculations guide reaction design for novel analogs?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
